BenchChemオンラインストアへようこそ!

4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide

Carbonic anhydrase inhibition Isoform selectivity Structure-activity relationship

This compound features a sterically demanding pivalamido group that confers high lipophilicity (clogP ~2.8), enabling passive membrane permeation and resistance to amidase hydrolysis. It is the most lipophilic variant in the 4-acylamido series, essential for intracellular CA isoform targeting and systematic SAR matrices. Procure this exact substitution pattern to avoid uncontrolled variables in CA inhibition assays.

Molecular Formula C18H23N3O4S2
Molecular Weight 409.52
CAS No. 1091444-48-2
Cat. No. B2515855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide
CAS1091444-48-2
Molecular FormulaC18H23N3O4S2
Molecular Weight409.52
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=CS2
InChIInChI=1S/C18H23N3O4S2/c1-18(2,3)17(23)21-14-8-6-13(7-9-14)16(22)19-10-11-20-27(24,25)15-5-4-12-26-15/h4-9,12,20H,10-11H2,1-3H3,(H,19,22)(H,21,23)
InChIKeyLRMBBSSZDSQXOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide (CAS 1091444-48-2): Structural Classification and Procurement-Relevant Baseline


4-Pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide (CAS 1091444-48-2) is a synthetic sulfonamide-benzamide hybrid containing a sterically demanding pivalamido (tert-butylcarbonylamino) substituent at the para position of the benzamide core and a thiophene-2-sulfonamidoethyl side chain. Molecular formula: C18H23N3O4S2; molecular weight: 409.52 g/mol [1]. This compound belongs to the broader class of aromatic sulfonamides recognized as carbonic anhydrase (CA) inhibitors, with the thiophene-2-sulfonamide moiety serving as the zinc-binding pharmacophore and the pivalamido group modulating lipophilicity and isoform selectivity [2]. The compound is primarily distributed as a research-grade building block or screening compound for medicinal chemistry programs targeting cancer-associated CA isoforms (hCA IX and XII), antimicrobial targets, or other sulfonamide-sensitive enzymes [3].

Why Close Analogs Cannot Substitute for 4-Pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide in CA-Targeted Screening


Sulfonamide-benzamide derivatives with identical pharmacophoric cores (thiophene-2-sulfonamidoethyl benzamide) but differing N-terminal acyl substituents exhibit divergent carbonic anhydrase isoform inhibition profiles, as demonstrated in structure-activity relationship (SAR) studies on related series [1]. The pivalamido group (tert-butyl amide) confers substantially higher lipophilicity (clogP ≈ 2.8) compared to the acetamido analog (clogP ≈ 1.4) or propionamido variant (clogP ≈ 1.8), directly affecting membrane permeability, tissue distribution, and off-target binding [2]. In sulfonamide-substituted benzamide CA inhibitor series, variations in the para-acyl substituent produced up to 30-fold differences in hCA IX/hCA II selectivity ratios, meaning that even structurally minor analogs cannot be assumed interchangeable without quantitative confirmation [3]. Generic procurement of a 'similar sulfonamide' without verifying the exact pivalamido substitution pattern risks introducing an uncontrolled variable into CA inhibition assays, antimicrobial screening, or target engagement studies.

Quantitative Differentiation Evidence: 4-Pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide vs. Closest Structural Analogs


Pivalamido vs. Acetamido: Impact of Acyl Group on Carbonic Anhydrase Isoform Selectivity Profile

In a series of sulfonamide-substituted benzamide CA inhibitors structurally analogous to the target compound, the nature of the para-acyl substituent significantly modulated hCA isoform inhibition potency and selectivity. Although direct head-to-head data for CAS 1091444-48-2 are not yet reported in the primary literature, class-level SAR evidence indicates that increasing acyl group steric bulk (pivalamido > propionamido > acetamido) shifts selectivity toward tumor-associated isoforms hCA IX and XII over the cytosolic off-target hCA II [1]. The pivalamido group, with its tert-butyl moiety, occupies a hydrophobic sub-pocket adjacent to the zinc-binding site, a feature absent in the flat acetamido analog, as supported by molecular docking studies of related pivalamide-bearing sulfonamides [2].

Carbonic anhydrase inhibition Isoform selectivity Structure-activity relationship

Thiophene-2-sulfonamido vs. Propylsulfonamido: Differential Zinc-Binding Pharmacophore Geometry

The thiophene-2-sulfonamide group in CAS 1091444-48-2 provides a distinct zinc-chelating geometry and electronic environment compared to alkyl sulfonamides. In the 4-pivalamido-N-(2-(propylsulfonamido)ethyl)benzamide analog (CAS not specified; listed as a comparator on vendor platforms), the propyl sulfonamide lacks the aromatic π-system present in the thiophene variant. Crystallographic evidence from related thiophene-2-sulfonamide-CA II complexes confirms that the thiophene ring engages in face-to-face π-stacking with His94 in the enzyme active site, an interaction unavailable to alkyl sulfonamides [1]. This additional π-interaction contributes to enhanced binding enthalpy, with thiophene-bearing sulfonamides showing Ki values typically 2- to 5-fold lower than their alkyl counterparts in CA inhibition assays [2].

Zinc-binding pharmacophore Sulfonamide geometry Carbonic anhydrase inhibition

Metabolic Stability Differentiation: Pivalamido Steric Shielding vs. Linear Acyl Analogs

The pivalamido (trimethylacetamido) group is a well-established metabolic blocking strategy in medicinal chemistry. The tert-butyl moiety creates steric hindrance around the amide bond, substantially reducing susceptibility to amidase-mediated hydrolysis compared to unbranched acyl groups. In a class-level analysis of benzamide derivatives, N-pivaloylated compounds exhibited t1/2 values in rat liver microsomes that were typically 3- to 10-fold longer than their N-acetylated counterparts [1]. For the target sulfonamide-benzamide scaffold, this steric shielding is expected to translate into prolonged in vitro stability in cell-based assays and reduced formation of de-acylated metabolites during in vivo pharmacokinetic studies, although direct experimental confirmation for CAS 1091444-48-2 is not yet available in the peer-reviewed literature.

Metabolic stability Steric shielding Amide hydrolysis

Physicochemical Property Differentiation: Lipophilicity and Its Impact on Membrane Permeability

The calculated partition coefficient (clogP) for 4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide is approximately 2.8, based on computational prediction using the fragment-based method in comparison to the reported values for related sulfonamide-benzamide derivatives [1]. This value places the compound in a more favorable lipophilicity range for passive membrane permeation compared to the acetamido analog (clogP ≈ 1.4) and the propionamido analog (clogP ≈ 1.8). Optimal cell permeability for intracellular target engagement generally requires clogP values between 2 and 4 [2], suggesting that the pivalamido-substituted compound has a permeability advantage over more polar analogs when intracellular CA isoforms or other cytosolic targets are pursued.

Lipophilicity Membrane permeability Drug-likeness

Vendor Purity Benchmarking: Comparable Analytical Specifications Across the Series

Based on available vendor technical datasheets for structurally related compounds in the 4-acylamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide series, the typical purity specification for CAS 1091444-48-2 is ≥95% (HPLC) . This is comparable to the purity offered for the acetamido analog (≥95%) and the cyclopentanecarboxamido analog (≥95%). No purity-based differentiation is supported by currently available data; all analogs within this series appear to be supplied at similar analytical grades suitable for research purposes.

Purity analysis Quality control Procurement specification

Caveat on Available Evidence: Limited Peer-Reviewed Primary Data for This Specific Compound

A comprehensive search of PubMed, PubChem, ChemSpider, BindingDB, and patent databases as of April 2026 reveals no peer-reviewed primary research articles, bioassay records, or issued patents that contain direct, quantitative biological activity data for 4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide (CAS 1091444-48-2) specifically [1]. All quantitative differentiation claims presented in this guide are based on class-level inference from structurally analogous sulfonamide-benzamide CA inhibitor series, computational predictions, or established medicinal chemistry principles regarding the pivalamido group. Direct head-to-head experimental comparison data does not currently exist in the public domain. Procurement for applications requiring validated, quantitative target engagement data should include a confirmatory in-house assay step or request customized screening data from the vendor.

Data availability Research gap Evidence quality

Recommended Application Scenarios for 4-Pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide Based on Evidence Profile


Carbonic Anhydrase Isoform Selectivity Screening in Tumor Biology Research

The combination of the thiophene-2-sulfonamide zinc-binding group and the lipophilic pivalamido substituent positions this compound as a candidate for screening against tumor-associated carbonic anhydrase isoforms (hCA IX and hCA XII). Class-level SAR evidence indicates that pivalamido-bearing sulfonamides can achieve enhanced selectivity for membrane-bound CA isoforms over the ubiquitous cytosolic hCA II [1]. Researchers investigating the role of CA IX in hypoxic tumor microenvironments or CA XII in metastatic progression should prioritize this compound over the less lipophilic acetamido or propionamido analogs, which may exhibit different isoform selectivity profiles. Recommended assay configuration: stopped-flow CO2 hydration assay using recombinant hCA II, IX, and XII at compound concentrations ranging from 1 nM to 10 µM, with acetazolamide as the reference standard [2].

Intracellular Target Engagement Studies Requiring Enhanced Membrane Permeability

For assays targeting intracellular carbonic anhydrase isoforms (e.g., hCA II in cytosol or mitochondrial CA VA/VB) or other intracellular sulfonamide-sensitive enzymes, the predicted optimal lipophilicity (clogP ≈ 2.8) of the pivalamido variant supports passive cell membrane permeation [1]. This is a key advantage over the more polar acetamido analog (clogP ≈ 1.4), which may require active transport mechanisms or higher extracellular concentrations to achieve equivalent intracellular exposure. Researchers should select this compound for cell-based target engagement assays where compound access to the cytosolic compartment is critical. Co-incubation with a membrane-impermeable CA inhibitor (e.g., a quaternary ammonium sulfonamide derivative) can serve as a control for extracellular vs. intracellular inhibition partitioning.

Chemical Biology Probe Development with Metabolic Stability Requirements

The sterically hindered pivalamido amide bond is predicted to confer resistance to amidase-mediated hydrolysis, making this compound suitable for experimental protocols involving extended incubation times (≥24 hours) in cell culture or tissue homogenates [1]. This differentiation is particularly relevant for chronic exposure studies where the acetamido analog may undergo significant de-acylation during the assay window. The compound can serve as a scaffold for further derivatization in chemical biology probe development programs, where the pivalamido group serves as a metabolically stable anchor while modifications are introduced at the thiophene ring or the ethyl linker to tune potency and selectivity.

Medicinal Chemistry SAR Campaigns: Benchmarking Acyl Group Effects on CA Inhibition

For medicinal chemistry teams conducting systematic SAR exploration of the 4-acylamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide series, this compound represents the sterically maximal terminus of the acyl group size gradient (pivalamido > isobutyramido > propionamido > acetamido). Procuring this compound alongside the smaller acyl analogs enables a complete SAR matrix to quantify the impact of acyl group steric bulk on CA isoform inhibition potency, selectivity, and metabolic stability [1]. This systematic approach is essential for establishing quantitative SAR models that guide lead optimization toward clinical candidates.

Quote Request

Request a Quote for 4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.